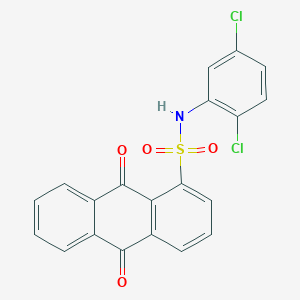
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative of anthracene, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the inhibition of various signaling pathways that are involved in cancer and inflammation. This compound inhibits the activity of c-Myc by binding to its transcriptional activation domain and preventing its interaction with other proteins. This compound also inhibits the activity of NF-κB by preventing its translocation to the nucleus and its binding to DNA.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, this compound has been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its high potency and selectivity for its target proteins. This compound has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations, which makes it an attractive compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential direction is the development of more potent and selective derivatives of this compound for use in cancer and inflammation research. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, the potential use of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular disease, should be explored.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield the final compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yield and purity.
科学研究应用
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer effects by inhibiting the activity of the oncoprotein c-Myc, which is overexpressed in many types of cancer. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Another potential application of this compound is in the field of inflammation research. This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4S/c21-11-8-9-15(22)16(10-11)23-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHJSQHHJBEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



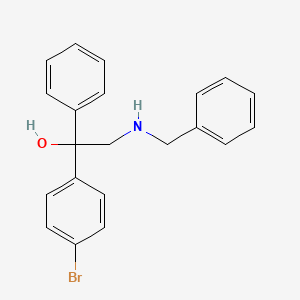

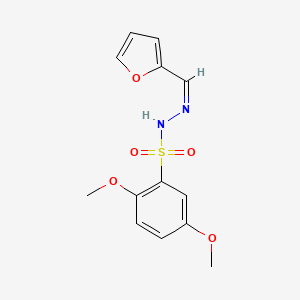
![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)
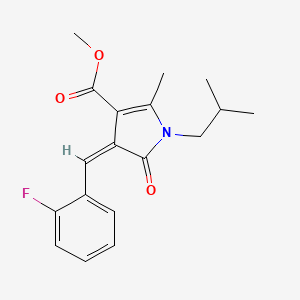
![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)
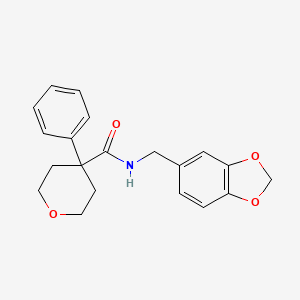
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)